3-Deaza-2'-deoxyguanosine

DNA polymerase fidelity minor-groove recognition pre-steady-state kinetics

3-Deaza-2'-deoxyguanosine (2'-deoxy-3-deazaguanosine) is a synthetic purine nucleoside analog in which the N3 atom of the guanine base is replaced by a carbon (C–H). This single-atom substitution eliminates the Watson-Crick edge hydrogen-bond acceptor at position 3 while retaining the 2-amino and 6-oxo groups required for canonical base pairing with cytosine.

Molecular Formula C11H14N4O4
Molecular Weight 266.25 g/mol
CAS No. 87202-41-3
Cat. No. B12798833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Deaza-2'-deoxyguanosine
CAS87202-41-3
Molecular FormulaC11H14N4O4
Molecular Weight266.25 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=NC3=C2C=C(NC3=O)N)CO)O
InChIInChI=1S/C11H14N4O4/c12-8-1-5-10(11(18)14-8)13-4-15(5)9-2-6(17)7(3-16)19-9/h1,4,6-7,9,16-17H,2-3H2,(H3,12,14,18)/t6-,7+,9+/m0/s1
InChIKeyCZFUQKNOFZPABS-LKEWCRSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Deaza-2'-deoxyguanosine (CAS 87202-41-3): A Structurally Defined 3-Deazapurine 2'-Deoxynucleoside for Mechanistic and Oligonucleotide Research Applications


3-Deaza-2'-deoxyguanosine (2'-deoxy-3-deazaguanosine) is a synthetic purine nucleoside analog in which the N3 atom of the guanine base is replaced by a carbon (C–H) [1]. This single-atom substitution eliminates the Watson-Crick edge hydrogen-bond acceptor at position 3 while retaining the 2-amino and 6-oxo groups required for canonical base pairing with cytosine [2]. The compound belongs to the 3-deazapurine 2'-deoxynucleoside class, structurally distinct from 7-deazapurine (e.g., 7-deaza-2'-deoxyguanosine), 1-deazapurine, and 8-aza-3-deazapurine congeners. It serves as a precision chemical probe for dissecting minor-groove hydrogen-bonding interactions between DNA polymerases and the primer terminus, and as a building block for solid-phase oligonucleotide synthesis [3]. The compound is registered under CAS 87202-41-3, with the synonym alpha-2'-deoxy-3-deazaguanosine also reported under CAS 83587-63-7 [1].

Why 3-Deaza-2'-deoxyguanosine Cannot Be Substituted by Unmodified 2'-Deoxyguanosine or Other Deazapurine Analogs in Experimental Workflows


Although 3-deaza-2'-deoxyguanosine, 7-deaza-2'-deoxyguanosine, and 2'-deoxyguanosine all pair with cytosine, their behaviours in enzymatic and biophysical systems diverge quantitatively. The N3→CH substitution in c3dG abolishes the minor-groove hydrogen-bond acceptor used by DNA polymerases for fidelity checking, causing a rate-limiting step shift and a polymerase-specific decrease in kpol [1]. In enzymatic transglycosylation, 3-deazapurines exhibit a strict reaction-type specificity (effective in transdeoxyribosylation, inactive in transribosylation) that differs fundamentally from 1-deazapurines, which are competent in both reactions [2]. Furthermore, oligonucleotide duplexes bearing c3dG show a different destabilization pattern compared to those containing c7dG, and the Tm penalty is sequence- and salt-dependent [3]. Generic substitution with the native nucleoside or an alternative deaza isomer will produce quantitatively different outcomes in polymerase assays, enzymatic synthesis workflows, and hybridization-based applications.

3-Deaza-2'-deoxyguanosine: Head-to-Head Quantitative Differentiation Evidence vs. Closest Analogs


Minor-Groove Hydrogen-Bond Probe: 3-Deaza-dG Shifts the Rate-Limiting Step of E. coli DNA Polymerase I Relative to dG

When guanine at the primer terminus is replaced by 3-deazaguanine (3DG), the rate-limiting step of E. coli DNA polymerase I (Klenow fragment) changes from a conformational change to phosphodiester bond formation, as determined by thio-elemental effect measurements [1]. The kpol for correct nucleotide incorporation opposite 3DG decreased proportionally with the kpol of the corresponding dG template over five orders of magnitude, demonstrating that the Arg668–minor-groove hydrogen-bonding fork is disrupted [1]. In the 2004 study that established this mechanism, the R668A polymerase mutant combined with 3DG-containing primer termini revealed that Arg668 makes critical hydrogen bonds with both the N3 position of guanine and the ring oxygen of the incoming dNTP; substitution of N3 with CH in 3DG eliminates this contact entirely [2].

DNA polymerase fidelity minor-groove recognition pre-steady-state kinetics

Enzymatic Transglycosylation Selectivity: 3-Deazapurines Are Competent Exclusively in Transdeoxyribosylation, Unlike 1-Deazapurines

In a systematic substrate-activity study using purine nucleoside phosphorylase (PNP) from viable E. coli BMT-1D/1A cells, 3-deazapurines were found to be 'very effective' substrates in transdeoxyribosylation but were completely inactive in transribosylation [1]. In contrast, 1-deazapurines served as good substrates in both transdeoxyribosylation and transribosylation reactions, with guanosine or 2'-deoxyguanosine used as the sugar donor [1]. The qualitative term 'very effective' for 3-deazapurine transdeoxyribosylation was reported alongside product isolation yields of 96–98% for analogous enzymatic transdeoxyribosylation reactions under optimized conditions [2]. This strict reaction-type discrimination is a unique functional signature of the 3-deaza modification.

enzymatic nucleoside synthesis purine nucleoside phosphorylase transdeoxyribosylation

Oligonucleotide Duplex Destabilization: 3-Deaza-dG vs. 7-Deaza-dG vs. Unmodified dG

Seela and Grein (1994) systematically compared oligonucleotide duplexes in which purine bases of dA or dG were replaced by the corresponding 3-deazapurine (imidazo[4,5-c]pyridine) or 7-deazapurine (pyrrolo[2,3-d]pyrimidine) derivatives [1]. Oligonucleotide duplexes were destabilized when dG was replaced by either c3dG or c7dG, but the extent and pattern of destabilization differed between the two modifications in a sequence- and salt-dependent manner [1]. While the study does not report absolute Tm values for c3dG-containing duplexes in the accessible abstract, the comparative finding establishes that 3-deaza-dG and 7-deaza-dG are not interchangeable in hybridization-based applications. Subsequent work on 2'-O-methyl-RNA incorporating 3-deazaguanine (3DG) demonstrated that the 3-deaza modification weakens hybridization to both fully matched and mismatched targets, with the largest Tm decrease observed for the fully matched duplex, reducing base-discrimination ability; acetylation of the 2-amino group partially compensated for this destabilization [2].

oligonucleotide hybridization duplex thermal stability base-modified DNA

IMP Dehydrogenase Inhibition and Cytotoxicity: 3-Deazaguanine Derivatives vs. Tiazofurin and Mycophenolic Acid

3-Deazaguanine (the nucleobase form) and its nucleoside 3-deazaguanosine inhibit IMP dehydrogenase (IMPDH), the rate-limiting enzyme of guanine nucleotide biosynthesis, at millimolar concentrations [1]. In L1210 leukemia cell lines, a 4-hour treatment at IC50 doses of 3-deazaguanine reduced IMPDH activity by 48% in the sensitive L1210/0 line and 23% in the resistant L1210/3-DG line [2]. The activation of 3-deazaguanine requires hypoxanthine-guanine phosphoribosyltransferase (HGPRTase), not adenine phosphoribosyltransferase (APRTase) [2]. 3-Deazaguanosine can bypass HGPRTase deficiency through direct phosphorylation by deoxyguanosine kinase or other cellular kinases, forming 3-deazaGTP [3]. When tiazofurin-treated CHO cells (500 μM, 3 h) were exposed to 3-deazaguanosine (200 μM, 3 h), 3-deazaGTP formation was enhanced and the 3-deazaGTP/GTP ratio increased 5- to 10-fold [3]. This metabolic activation pathway is distinct from that of tiazofurin (which acts via TAD inhibition of IMPDH) and mycophenolic acid (a direct IMPDH inhibitor).

IMP dehydrogenase inhibition antitumor nucleoside purine antimetabolite

Solid-Phase Oligonucleotide Synthesis Compatibility: c3dG vs. c7dG Phosphoramidite Deprotection Kinetics

For solid-phase oligonucleotide synthesis using phosphoramidite chemistry, the N-isobutyryl (i-Bu) protecting group of 7-deaza-2'-deoxyguanosine shows a half-life for NH2-group deprotection (t/2 = 109 min, 25% aqueous NH3, 40°C) that is nearly identical to that of unmodified 2'-deoxyguanosine (t/2 = 112 min) [1]. While the corresponding deprotection kinetics for 3-deaza-2'-deoxyguanosine were not reported in the same study, the 1991 building-block report by Seela and Lampe demonstrated that c3dG can be protected with N,N-dimethylformamide diethyl acetal and converted to 3'-phosphonates or phosphoramidites for automated solid-phase synthesis, yielding oligonucleotides containing c3dG [2]. This confirms synthetic tractability but highlights that protecting-group strategies optimized for c7dG may not directly transfer to c3dG without re-optimization of deprotection conditions.

solid-phase oligonucleotide synthesis phosphoramidite chemistry protecting group strategy

Optimal Application Scenarios for 3-Deaza-2'-deoxyguanosine Based on Quantitative Differentiation Evidence


Mechanistic Dissection of DNA Polymerase Minor-Groove Readout and Fidelity Checkpoints

Researchers studying polymerase fidelity should use c3dG-containing primer-template substrates to selectively ablate the N3 minor-groove hydrogen bond without perturbing Watson-Crick geometry. As demonstrated by Prakasha and Spratt (2017), c3dG substitution shifts the rate-limiting step from conformational change to phosphodiester bond formation in E. coli DNA Pol I, and kpol decreases proportionally with the baseline dG kpol over a 10^5-fold range [1]. This enables clean structure–function studies of the Arg668 hydrogen-bonding fork and its role in lesion bypass. The compound is superior to 7-deaza-dG for this purpose because c7dG retains the N3 position but eliminates the N7 major-groove acceptor, thereby probing a different structural interaction. [1]

Enzymatic Synthesis of 2'-Deoxyguanosine Derivatives via Transdeoxyribosylation

Investigators employing purine nucleoside phosphorylase (PNP)-catalyzed transglycosylation for preparative-scale synthesis of modified 2'-deoxynucleosides can exploit the strict reaction-type selectivity of 3-deazapurines: effective in transdeoxyribosylation, inactive in transribosylation [2]. This selectivity allows one-pot reactions with mixed ribo-/deoxyribonucleoside substrates where the 3-deaza scaffold is exclusively converted to the 2'-deoxy product, simplifying purification. By contrast, 1-deazapurines are non-selective and will generate both ribo- and deoxyribo-products, requiring additional separation steps. [2]

Structure–Activity Relationship (SAR) Studies of Purine Antimetabolite Activation Pathways

In antitumor or antiviral nucleoside analog development programs, c3dG serves as a critical comparator to 3-deazaguanosine (ribonucleoside, CAS 56039-11-3) for dissecting the role of the 2'-deoxy sugar in metabolic activation. Saunders et al. (1987) demonstrated that tiazofurin co-treatment enhances 3-deazaGTP formation from 3-deazaguanosine with a 5–10-fold increase in the 3-deazaGTP/GTP ratio, while 2'-deoxy-3-deazaguanosine (c3dG) showed greatly increased cytotoxicity in HGPRTase-deficient cells upon tiazofurin-stimulated utilization [3]. Procurement of the correct sugar variant (ribo- vs. 2'-deoxyribo-) is essential, as their kinase activation pathways (HGPRTase-dependent vs. deoxyguanosine kinase-dependent) and intracellular targets (IMPDH vs. DNA incorporation) differ fundamentally. [3]

Oligonucleotide Probe Design Requiring Controlled Duplex Destabilization

For hybridization-based assays where moderate duplex destabilization is desired (e.g., allele-specific oligonucleotide probes or strand-displacement probes), c3dG offers a tunable Tm reduction distinct from that of c7dG. Seela and Grein (1994) established that both c3dG and c7dG destabilize duplexes, but with different sequence and salt dependencies [4]. The 2-amino group acetylation of c3dG can partially restore duplex stability, as shown by Seio et al. (2005) for 2'-O-methyl-RNA, providing an additional chemical handle for fine-tuning hybridization properties [5]. This multi-parameter tunability is unavailable with unmodified dG or with c7dG alone. [4] [5]

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